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molecular formula C12H12N2 B3210644 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-72-3

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B3210644
M. Wt: 184.24 g/mol
InChI Key: PPYLPCSLYXBQRM-UHFFFAOYSA-N
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Patent
US07320995B2

Procedure details

To a solution of 2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (3.38 g, 18.3 mmol) in dry CH2Cl2 (113 mL) slowly add bromine (1.0 mL, 20.2 mmol) and stir the mixture at room temperature for 1.5 hours. Add a saturated aqueous solution of NaHCO3 (100 mL) and extract with CH2Cl2 (3×100 mL). Wash the combined organic layers with NaHSO3 (40%, 30 mL), dry (MgSO4) and concentrate in vacuo. Purify the residue by flash chromatography (SiO2, eluent: CH2Cl2 to CH2Cl2/MeOH 20:1) to yield a red solid, 3.54 g, 73% yield. MS(ES+): m/z=263.0 (M+H)+
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]3[CH2:14][CH2:13][CH2:12][N:10]3[CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:15]Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:15][C:11]1[N:10]2[CH2:12][CH2:13][CH2:14][C:9]2=[N:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C2N(C1)CCC2
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
113 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with NaHSO3 (40%, 30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography (SiO2, eluent: CH2Cl2 to CH2Cl2/MeOH 20:1)
CUSTOM
Type
CUSTOM
Details
to yield a red solid, 3.54 g, 73% yield

Outcomes

Product
Name
Type
Smiles
BrC1=C(N=C2N1CCC2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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